4-(Pentafluoroethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentafluoroethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)-1,3-thiazole typically involves the introduction of the pentafluoroethyl group into the thiazole ring. One common method is the Sandmeyer-type reaction, which proceeds at room temperature under mild conditions. This reaction involves the conversion of aromatic and heteroaromatic diazonium salts into the corresponding pentafluoroethyl thioethers using a stable fluoroalkylthiolation reagent in the presence of catalytic amounts of elemental copper .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Sandmeyer-type reaction and the availability of stable fluoroalkylthiolation reagents suggest that this method could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-(Pentafluoroethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: This compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)-1,3-thiazole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pentafluoroethyl)-1,3-thiazole include other fluorinated thiazoles and heterocyclic compounds with similar structural features. Examples include trifluoromethyl-substituted thiazoles and other perfluoroalkyl-substituted heterocycles .
Uniqueness
The uniqueness of this compound lies in the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make the compound particularly valuable in applications requiring enhanced chemical resistance and biological activity.
Properties
CAS No. |
1824049-08-2 |
---|---|
Molecular Formula |
C5H2F5NS |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H2F5NS/c6-4(7,5(8,9)10)3-1-12-2-11-3/h1-2H |
InChI Key |
XUJFVKVKUXFRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.